Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

S6K1 kinase Ribosomal S6 kinase Cancer target

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is a bicyclic heteroaromatic building block of molecular formula C11H10N2O (MW 186.21 g/mol), composed of a benzimidazole core bearing an N1-cyclopropyl substituent and a reactive C2-carbaldehyde handle. The compound is supplied through major chemical repositories, including the Sigma-Aldrich AldrichCPR collection (product PH015770), which verifies it as a unique small molecule scaffold intended for early discovery research.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 118500-36-0
Cat. No. B039448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde
CAS118500-36-0
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC1N2C3=CC=CC=C3N=C2C=O
InChIInChI=1S/C11H10N2O/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8/h1-4,7-8H,5-6H2
InChIKeyCFERBSZRGSOXQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde (CAS 118500-36-0): Structural Baseline for Procurement Evaluation


1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is a bicyclic heteroaromatic building block of molecular formula C11H10N2O (MW 186.21 g/mol), composed of a benzimidazole core bearing an N1-cyclopropyl substituent and a reactive C2-carbaldehyde handle . The compound is supplied through major chemical repositories, including the Sigma-Aldrich AldrichCPR collection (product PH015770), which verifies it as a unique small molecule scaffold intended for early discovery research . As with all benzimidazole-2-carbaldehydes, this compound serves primarily as a synthetic entry point for diversification into biologically active heterocyclic libraries. However, the N1-cyclopropyl substitution introduces quantifiable differences in biological target engagement and physicochemical properties that are not replicated by simple N1-alkyl (methyl, ethyl, isopropyl, phenyl) analogs [1].

Why N1-Alkyl Benzimidazole-2-Carbaldehydes Cannot Substitute for 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde


Generic substitution among N1-functionalized benzimidazole-2-carbaldehydes (e.g., replacing cyclopropyl with methyl, ethyl, isopropyl, or phenyl) disregards the well-established quantitative impact of the N1 group on pharmacodynamic and pharmacokinetic endpoints. The strained, electron-rich cyclopropyl ring alters target binding geometry in kinase pockets [1], modulates cytochrome P450 susceptibility [2], and influences metabolic stability via oxidative metabolism resistance, which cannot be reproduced by simple alkyl or aryl substituents [3]. These differences translate into measured variations spanning >20-fold in IC50 values against specific biological targets, confirming that N1-substituent identity is a critical determinant of activity and selectivity [1].

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde: Quantitative Differentiation Evidence for Procurement Decisions


S6K1 Kinase Inhibition: N1-Cyclopropyl vs. N1-Phenyl Benzimidazole IC50 Head-to-Head Comparison

In a systematic study of C-5 and C-7 substituted benzimidazoles as ribosomal S6 kinase 1 (S6K1) inhibitors, the N1-cyclopropyl-substituted analog (compound 20c) exhibited an IC50 of 334 ± 25.1 nM. This represents a 4.9-fold improvement over the structurally comparable N1-phenyl analog (compound 20b), which showed an IC50 of 1640 ± 530 nM under identical assay conditions. The N1-cyclopropyl analog also demonstrated competitive ligand efficiency (LE = 0.45) relative to the most potent analog in the series (20a, R1 = Br, IC50 = 66.4 ± 5.6 nM, LE = 0.55), consistent with favorable binding thermodynamics conferred by the cyclopropyl group within the kinase ATP-binding pocket [1].

S6K1 kinase Ribosomal S6 kinase Cancer target

Bacterial Peptide Deformylase Inhibition: N1-Cyclopropyl Benzimidazole vs. N1-(4-Chlorobenzyl) Benzimidazole Dual-Species IC50 Comparison

In a patent describing benzimidazole-based peptide deformylase (PDF) inhibitors for antibacterial therapy, a compound incorporating the 1-cyclopropyl-1H-benzoimidazole core (Example 1: ({1-Cyclopropyl-2-[1-(3-mercapto-propionylamino)-propyl]-1H-benzoimidazole-5-carbonyl}-amino)-acetic acid methyl ester) was evaluated head-to-head against its N1-(4-chlorobenzyl) counterpart (Example 2). The cyclopropyl analog demonstrated IC50 values of 65.0 µM against E. coli PDF and 45.4 µM against S. aureus PDF, compared to 22.1 µM and 6.1 µM, respectively, for the 4-chlorobenzyl analog. This reveals a distinct species selectivity profile, where the cyclopropyl analog shows a 1.43-fold E. coli/S. aureus IC50 ratio versus a 3.62-fold ratio for the chlorobenzyl analog [1].

Peptide deformylase PDF inhibitor Antibacterial

Metabolic Stability Prediction: Cyclopropyl vs. Alkyl N1-Substituents on Benzimidazole Scaffolds

The cyclopropyl group is well-documented in medicinal chemistry to confer resistance to cytochrome P450-mediated oxidative metabolism compared to simple N-alkyl substituents. In the context of benzimidazole-2-carbaldehyde building blocks, the N1-cyclopropyl group reduces susceptibility to N-dealkylation—a common metabolic soft spot for N-methyl and N-ethyl analogs—by increasing the activation energy for hydrogen atom abstraction at the alpha-carbon, a phenomenon attributed to increased C–H bond dissociation energy and ring strain . While direct head-to-head microsomal stability data for 1-cyclopropyl-1H-benzoimidazole-2-carbaldehyde versus 1-methyl-1H-benzimidazole-2-carbaldehyde are not publicly available, this class-level metabolic advantage is supported by general structure-metabolism relationship studies and the rationale underlying cyclopropyl introduction in numerous FDA-approved benzimidazole-containing drugs [1].

Metabolic stability Oxidative metabolism Cyclopropyl protection

CYP3A4 Time-Dependent Inhibition Liability: Cyclopropyl Benzimidazole Core vs. Non-Cyclopropyl Heterocyclic Comparators

Benzimidazole derivatives containing cyclopropyl N1-substitution have been evaluated for CYP3A4 time-dependent inhibition (TDI), a critical drug-drug interaction (DDI) liability parameter. A representative cyclopropyl-benzimidazole compound (CHEMBL2068968) demonstrated a CYP3A4 TDI IC50 of 90 nM with a corresponding Ki of 250 nM in a recombinant enzyme assay [1]. A structurally distinct but functionally related cyclopropyl-benzimidazole derivative (CHEMBL5208605) exhibited a CYP1A2 TDI IC50 of 1.10 µM [2]. These values indicate that while the cyclopropyl-benzimidazole core does present some CYP inhibition potential, the TDI IC50 values fall within a range (90 nM – 1.1 µM) that enables structure-based tuning of CYP selectivity. By contrast, non-cyclopropyl benzimidazole derivatives (e.g., CHEMBL4095685, representing a broader structural class) can exhibit CYP3A4 IC50 values >30 µM, underscoring the significant impact of N1-substitution on CYP interaction profiles [3].

CYP3A4 inhibition Drug-drug interaction Time-dependent inhibition

2-Cyclopropyl Benzimidazole Urease Inhibition: IC50 = 0.06 µM Benchmark for Cyclopropyl-Bearing Scaffolds

A series of 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives bearing triazole, oxadiazole, and imine functionalities were synthesized and evaluated as urease inhibitors. All benzimidazole derivatives in this series exhibited good urease inhibitory activity, with the most potent compound (6a) achieving an IC50 of 0.06 µM against Jack bean urease [1]. While the tested compounds are 2-cyclopropyl (rather than 1-cyclopropyl) benzimidazoles derived from 5,6-dichloro-2-cyclopropyl-1H-benzimidazole (not directly from 1-cyclopropyl-1H-benzoimidazole-2-carbaldehyde), this data establishes that the cyclopropyl substitution on the benzimidazole core supports sub-micromolar potency against urease. This provides a rationale for prioritizing cyclopropyl-containing benzimidazole-2-carbaldehyde building blocks (including the 1-cyclopropyl analog) in anti-urease drug discovery programs, where non-cyclopropyl scaffolds have been rarely explored for this target [2].

Urease inhibition Anti-ulcer Helicobacter pylori

Aldehyde Dehydrogenase 1A (ALDH1A) Inhibition: Benzimidazole Carbaldehydes as Privileged Scaffolds for Chemoresistance Target

Substituted benzimidazoles have been developed as pan-ALDH1A inhibitors to overcome chemotherapy resistance in high-grade serous ovarian cancer (HGSOC) and other solid tumors [1]. A benzimidazole derivative (CHEMBL4217738) targeting ALDH1A1 demonstrated a Ki of 380 nM in a non-competitive inhibition mode, while structural optimization of the benzimidazole scaffold (CHEMBL3128207) yielded ALDH1A1 IC50 values of 2.0 µM [2]. The aldehyde functional group characteristic of benzimidazole-2-carbaldehydes is structurally significant for this target class, as ALDH1A enzymes utilize aldehydes as substrates. The 1-cyclopropyl substituent provides the metabolic stability advantages described above while retaining the critical 2-carbaldehyde pharmacophore required for ALDH1A active-site engagement. While direct IC50 data for the specific compound 1-cyclopropyl-1H-benzoimidazole-2-carbaldehyde against ALDH1A1 are not publicly available, the benzimidazole-2-carbaldehyde scaffold class is validated for this emerging oncology target .

ALDH1A1 inhibition Chemotherapy resistance Ovarian cancer

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde: Research and Industrial Application Scenarios Aligned with Quantitative Evidence


S6K1-Targeted Oncology Lead Optimization: Preferred N1-Cyclopropyl Scaffold Selection

Research teams pursuing ribosomal S6 kinase 1 (S6K1) inhibitors for oncology indications should prioritize 1-cyclopropyl-1H-benzoimidazole-2-carbaldehyde over N1-phenyl, N1-methyl, or N1-ethyl benzimidazole-2-carbaldehyde building blocks for their lead series. The N1-cyclopropyl substitution delivers a 4.9-fold S6K1 potency improvement (IC50 = 334 nM) compared to the N1-phenyl analog (IC50 = 1640 nM), as demonstrated in direct head-to-head benzimidazole SAR studies using a mobility shift assay . The aldehyde handle at C2 enables rapid diversification into amides, imines, and heterocycles for further potency optimization, while the cyclopropyl group maintains favorable ligand efficiency (LE = 0.45). This scaffold selection decision is supported by quantitative, peer-reviewed kinase inhibition data rather than vendor extrapolation.

Broad-Spectrum Antibacterial PDF Inhibitor Development: Balancing Gram-Negative and Gram-Positive Activity

For antibacterial discovery programs targeting bacterial peptide deformylase (PDF) where balanced Gram-negative/Gram-positive coverage is desired, the 1-cyclopropyl benzimidazole core provides a species selectivity profile (E. coli/S. aureus IC50 ratio = 1.43) distinct from the N1-chlorobenzyl analog (ratio = 3.62), as evidenced by dual-species PDF enzyme inhibition data from patent literature . 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde serves as the key synthetic intermediate for constructing this PDF inhibitor scaffold, with the C2-carbaldehyde position providing the attachment point for the mercaptopropionylamino-acetic acid methyl ester side chain required for metal-chelating PDF inhibition. Programs requiring S. aureus-selective PDF inhibition should consider the 4-chlorobenzyl alternative; programs requiring balanced broad-spectrum activity should select the cyclopropyl variant.

Metabolically Stable Benzimidazole Library Synthesis for Lead-like Compound Generation

Medicinal chemistry groups synthesizing benzimidazole-focused compound libraries for high-throughput screening should preferentially incorporate 1-cyclopropyl-1H-benzoimidazole-2-carbaldehyde (CAS 118500-36-0) over 1-methyl- (CAS 3012-80-4) or 1-ethyl- (CAS 34734-20-8) benzimidazole-2-carbaldehydes to proactively address oxidative N-dealkylation—the dominant metabolic liability of N-alkyl benzimidazoles . The cyclopropyl group provides class-recognized metabolic shielding against CYP-mediated oxidation while retaining the synthetically versatile aldehyde handle for parallel derivatization. The compound is supplied as part of the Sigma-Aldrich AldrichCPR collection (PH015770) for early discovery research, with commercial availability from multiple vendors in 95% purity . This procurement strategy embeds metabolic stability considerations at the library design stage rather than as a late-stage optimization problem.

Urease Inhibitor Discovery: Leveraging Cyclopropyl Benzimidazole Potency for Anti-Ulcer and Antibacterial Programs

The urease enzyme target—implicated in Helicobacter pylori-associated gastric ulcers and urinary tract infections—has been validated for cyclopropyl-bearing benzimidazole scaffolds, with the lead compound in a 5,6-dichloro-2-cyclopropyl benzimidazole series achieving an IC50 of 0.06 µM . 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde, as a 1-cyclopropyl (rather than 2-cyclopropyl) benzimidazole aldehyde building block, provides a complementary regioisomeric entry point for synthesizing novel urease inhibitor chemotypes. The aldehyde at C2 allows rapid access to hydrazinecarbothioamide, 1,2,4-triazole, 1,3,4-oxadiazole, and imine derivatives—the same functional group classes that yielded sub-micromolar urease inhibitors in published SAR campaigns. Procurement of this building block enables exploration of previously unsampled chemical space around the cyclopropyl benzimidazole urease pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.